molecular formula C17H22N4OS B3017584 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2309536-97-6

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B3017584
CAS No.: 2309536-97-6
M. Wt: 330.45
InChI Key: BYYJHQSZXUOTNC-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one features a bicyclic 8-azabicyclo[3.2.1]octane core substituted at position 3 with a 1,2,4-triazole ring and at position 8 with a propan-1-one group bearing a 3-methylthiophen-2-yl moiety.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-12-6-7-23-16(12)4-5-17(22)21-13-2-3-14(21)9-15(8-13)20-11-18-10-19-20/h6-7,10-11,13-15H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYJHQSZXUOTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one (CAS Number: 2309536-97-6) is a synthetic chemical that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4OSC_{17}H_{22}N_{4}OS, with a molecular weight of approximately 330.4 g/mol. The structure includes a triazole ring and an azabicyclo[3.2.1]octane core, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H22N4OSC_{17}H_{22}N_{4}OS
Molecular Weight330.4 g/mol
CAS Number2309536-97-6

The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in inflammatory processes. It has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme that plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. By inhibiting NAAA, the compound increases the levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects at sites of inflammation .

Biological Activity and Pharmacological Effects

Research has shown that this compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : The inhibition of NAAA leads to increased PEA levels, which is associated with reduced inflammation and pain relief.
  • Analgesic Effects : The compound has been demonstrated to provide analgesic effects through its action on pain pathways mediated by endocannabinoids.
  • Selectivity : It shows high selectivity towards NAAA compared to other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase, indicating potential for fewer side effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study evaluated the IC50 values for various derivatives of azabicyclo compounds, revealing that modifications in the structure can significantly enhance inhibitory potency against NAAA . For instance, one derivative showed an IC50 value as low as 0.042 μM.
  • In Vivo Pharmacological Data : Animal models have been employed to assess the efficacy of the compound in reducing inflammatory responses. Results indicated significant reductions in edema and hyperalgesia in treated groups compared to controls.

Comparative Analysis with Similar Compounds

The biological profile of this compound can be compared with other azabicyclo derivatives:

Compound NameIC50 (NAAA Inhibition)Selectivity
Compound A0.042 μMHigh
Compound B0.655 μMModerate
Compound C0.300 μMLow

This table illustrates how structural variations impact biological activity and selectivity towards NAAA.

Comparison with Similar Compounds

Comparative Data Table

Compound Name/ID Core Structure Substituent at Position 3 Substituent at Position 8 Molecular Weight (g/mol) Key Features
Target Compound 8-azabicyclo[3.2.1]octane 1H-1,2,4-triazol-1-yl 3-(3-methylthiophen-2-yl)propan-1-one ~353.46 (estimated) Thiophene enhances lipophilicity
BK63156 8-azabicyclo[3.2.1]octane 1H-1,2,4-triazol-1-yl 3-(4-methoxyphenyl)propan-1-one 340.42 Methoxy improves solubility
CAS 376348-71-9 8-azabicyclo[3.2.1]octane 3-methyl-5-isopropyl-1,2,4-triazol-4-yl 1-phenylpropan-1-amine 367.53 Bulky triazole reduces off-target binding
Compound 8-azabicyclo[3.2.1]octane 2H-1,2,3-triazol-2-yl 3-(4-(methylsulfonyl)phenyl)propan-1-one N/A Sulfonyl group enhances polarity

Research Findings and Implications

  • Aromatic Substituents : Thiophene and methoxyphenyl groups balance lipophilicity and solubility, with thiophene favoring CNS penetration .
  • Stereochemistry : The (1R,5S) configuration is conserved in active compounds, suggesting stereospecific binding requirements .

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